1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
Description
Key Structural Features
| Feature | Description |
|---|---|
| Core Skeleton | Benzo[d]azepine (fused benzene-azepine) with partial saturation (4,5-dihydro) |
| Functional Groups | Primary amine (-NH₂) at position 1, ketone (C=O) at position 2 |
| Counterion | Chloride ion (Cl⁻) from protonation of the amine group |
Properties
IUPAC Name |
5-amino-1,2,3,5-tetrahydro-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9-8-4-2-1-3-7(8)5-6-12-10(9)13;/h1-4,9H,5-6,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGEUUETIEMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(C2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The hydrogenation of ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate (CAS 253324-90-2) in the presence of 5% palladium/activated carbon and hydrochloric acid yields the target compound. The process involves:
Experimental Protocol
| Parameter | Value |
|---|---|
| Starting material | Ethyl hydroxyimino intermediate (42.0 g, 168 mmol) |
| Catalyst | 5% Pd/C (8.9 g) |
| Solvent | Ethanol/water (420 ml 1N HCl) |
| Temperature | 20°C |
| Reaction time | 8.5 hours |
| Yield | 86% (27.6 g) |
The product is isolated as a white solid after extraction with dichloromethane under alkaline conditions and subsequent acidification.
Cyclization of Amino Ester Derivatives
Mizoroki–Heck Coupling Approach
A four-step route from 2-iodoanilines involves:
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Mizoroki–Heck coupling | Pd(OAc)₂ (5 mol%), 100°C | 76–100% |
| Allylation | Allyl bromide, K₂CO₃ | 85% |
| RCM | Grubbs II catalyst (5 mol%), 60°C | 79–92% |
This method is adaptable for introducing substituents on the benzoazepine ring but requires stringent temperature control.
One-Pot Multibond Forming Processes
Optimized Procedure
A one-pot strategy combines:
- Overman rearrangement of allylic trichloroacetimidates at 160°C.
- Ring-closing metathesis using Grubbs II catalyst (5 mol%).
| Parameter | Value |
|---|---|
| Temperature | 160°C (rearrangement), 60°C (RCM) |
| Reaction time | 24 hours (rearrangement), 18 hours (RCM) |
| Yield | 81% (10a), 49% (electron-deficient substrates) |
This method reduces purification steps but faces challenges with electron-deficient substrates.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Hydrogenation | High yield (86%), simple workup | Requires specialized catalyst |
| Cyclization | Modular substituent introduction | Multi-step, low atom economy |
| One-pot process | Reduced purification | Sensitive to substrate electronics |
Hydrogenation is preferred for scalability, while cyclization offers structural versatility.
Industrial-Scale Production Considerations
Catalyst Recycling
Palladium catalysts can be recovered via filtration, reducing costs. Continuous flow reactors improve efficiency in hydrogenation steps.
Solvent Optimization
Replacing ethanol with isopropanol in hydrogenation reduces environmental impact without compromising yield.
Chemical Reactions Analysis
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The ketone functionality can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuroprotective Effects
Recent studies have demonstrated the neuroprotective properties of 1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride, particularly in models of oxidative stress. A notable study assessed its effects on human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂). The findings indicated a significant reduction in intracellular reactive oxygen species (ROS) levels and an improvement in mitochondrial membrane potential.
Table 1: Neuroprotective Activity Summary
| Compound | Cell Line | Treatment | Outcome |
|---|---|---|---|
| This compound | SH-SY5Y | H₂O₂ exposure | Reduced ROS, improved ΔΨm |
| 4-phenyl-1H-benzodiazepin-2(3H)-one | SH-SY5Y | H₂O₂ exposure | Significant neuroprotection |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays such as DPPH and FRAP. Results indicate that it exhibits low cytotoxicity while demonstrating promising antioxidant capabilities, making it a candidate for therapeutic agents targeting neurodegenerative diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | FRAP (µM FeSO₄) |
|---|---|---|
| Curcumin | 5.0 | 200 |
| This compound | 15.0 | 150 |
Interaction with GABA Receptors
The interaction of this compound with GABA(A) receptors has been extensively studied, revealing its potential as a modulator of these receptors. Research indicates that it can act as an agonist or inverse agonist depending on its substitution patterns, which significantly influence receptor affinity and pharmacological profiles.
Table 3: GABA Receptor Activity
| Compound | GABA(A) Receptor Type | Activity Type |
|---|---|---|
| Flunitrazepam | Phasic Inhibition | Full Agonist |
| Clobazam | Tonic Inhibition | Antiepileptic |
Case Study: Neuroprotection in Parkinson's Disease Models
A significant study investigated the effects of various benzodiazepine derivatives, including this compound, on models of Parkinson's disease. The results demonstrated that the compound provided substantial neuroprotection against mitochondrial dysfunction and oxidative stress, evidenced by reduced lipid peroxidation levels and improved glutathione levels in treated cells compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Differences
(a) Amino Group Position and Stereochemistry
(b) Ring Modifications
- Replacement of the azepinone ring with a diazepinone (e.g., CAS 41921-63-5) introduces an additional nitrogen, affecting polarity and metabolic stability .
- Benzo[b] vs. benzo[d] ring fusion alters electron distribution and π-π stacking interactions, influencing binding to aromatic residues in enzymes .
(c) Substituent Effects
- N-Methoxy derivatives (e.g., C₁₁H₁₃NO₂) exhibit reduced basicity compared to amino-substituted compounds, impacting solubility and membrane permeability .
Pharmacological and Industrial Relevance
- Ivabradine Hydrochloride (CAS 155974-00-8), containing a benzazepinone core, demonstrates applications in heart rate control .
Biological Activity
1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride, with the CAS number 253185-43-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- CAS Number : 253185-43-2
- Hydrochloride Form : C10H13ClN2O
- Molecular Weight (Hydrochloride) : 212.68 g/mol
Pharmacological Effects
This compound exhibits several pharmacological properties:
- Antidepressant Activity : Research indicates that compounds within the benzazepine class may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells.
The specific mechanisms through which this compound exerts its effects are still under investigation. Notable hypotheses include:
- Receptor Interaction : It is hypothesized that this compound interacts with various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors, which may contribute to its mood-stabilizing effects.
- Inhibition of Enzymatic Activity : Some studies have indicated that this compound may inhibit specific enzymes involved in cancer cell proliferation.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antidepressant-like effects in animal models. |
| Study 2 | Showed cytotoxicity against leukemia cell lines with IC50 values indicating potency. |
| Study 3 | Investigated receptor binding affinities and provided insights into potential therapeutic applications. |
Q & A
Basic Research Question
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1650–1660 cm⁻¹, characteristic of the azepinone ring .
- 1H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and diastereotopic hydrogens in the dihydroazepine ring (δ 2.5–4.0 ppm). Rotational isomers may cause split peaks, requiring variable-temperature NMR or 2D-COSY for resolution .
- Mass Spectrometry : Validate molecular ions (e.g., m/z 337 [MH⁺] for derivatives) and isotopic patterns (e.g., chlorine-containing analogs show [MH⁺+2] signals) .
What pharmacological mechanisms are associated with this compound, and how can they be experimentally validated?
Advanced Research Question
Patent data suggests derivatives of this scaffold act as modulators of cancer-related pathways, potentially targeting receptors or enzymes involved in apoptosis or cell proliferation . Experimental validation strategies:
- In vitro assays : Test binding affinity to GABA receptors (common in benzodiazepine analogs) using radioligand displacement .
- Cell-based studies : Measure cytotoxicity (e.g., IC₅₀ values) in cancer cell lines and compare to structural analogs .
- Molecular docking : Model interactions with targets like histone deacetylases (HDACs) to guide SAR studies .
How should researchers address contradictions in spectral data, such as split NMR peaks?
Advanced Research Question
Split peaks in NMR (e.g., δ 1.2–1.8 ppm for methyl groups) often arise from rotational isomerism in flexible side chains. Mitigation strategies:
- Acquire spectra at elevated temperatures (e.g., 50°C) to accelerate conformational exchange and coalesce peaks .
- Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution of exchangeable protons.
- Cross-validate with 13C NMR or HSQC to assign ambiguous signals .
What analytical techniques are critical for purity assessment and batch consistency?
Basic Research Question
- HPLC/UV : Monitor λmax at ~255 nm for quantification .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., 226.1066 for the parent ion) to rule out impurities .
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, Cl content) to ensure compliance with theoretical values .
How does this compound serve as an intermediate in medicinal chemistry applications?
Advanced Research Question
It is a key precursor for antihypertensive drugs like benazepril hydrochloride. Synthetic steps include:
- Chlorination at the 3-position to form 3-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, followed by aminolysis to introduce the amino group .
- Coupling with carboxylic acid derivatives (e.g., ACE inhibitors) via peptide bond formation .
What experimental designs are recommended for evaluating stability under physiological conditions?
Advanced Research Question
- Hydrolysis studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Benzodiazepine analogs are prone to hydrolysis under acidic/basic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Light sensitivity : Store samples in amber vials and test under UV exposure to assess photodegradation .
How can structure-activity relationships (SAR) be explored for this scaffold?
Advanced Research Question
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the aromatic ring to enhance receptor binding .
- Side chain elongation : Replace the 4,5-dihydro group with bulkier substituents (e.g., 7,8-dimethoxy analogs) to modulate pharmacokinetics .
- Stereochemistry : Synthesize enantiomers and compare bioactivity to identify chiral preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
